molecular formula C24H23NO3 B140897 Fmoc-d-Phenylalaninol CAS No. 130406-30-3

Fmoc-d-Phenylalaninol

Cat. No.: B140897
CAS No.: 130406-30-3
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-GOSISDBHSA-N
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Description

Fmoc-d-Phenylalaninol is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino alcohol d-phenylalaninol, which provides stability and prevents unwanted side reactions during synthesis.

Mechanism of Action

Target of Action

Fmoc-d-Phenylalaninol, also known as Fmoc-F, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It acts as a hydrogelator, reducing the bacterial load both in vitro and in skin wound infections .

Mode of Action

Fmoc-F exhibits surfactant-like properties, with its antibacterial activity predominantly due to its release from the hydrogel . At low concentrations, Fmoc-F inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills gram-positive bacteria .

Biochemical Pathways

Fmoc-F affects the biochemical pathways related to bacterial growth and survival. It reduces the glutathione levels in bacteria, triggering oxidative and osmotic stress . It also alters the membrane permeabilization and integrity, leading to bacterial death .

Pharmacokinetics

Its ability to form self-supporting hydrogels under physiological conditions suggests potential bioavailability .

Result of Action

The result of Fmoc-F’s action is the reduction of bacterial load, both in vitro and in skin wound infections . It inhibits the growth of Gram-positive bacteria and kills them by triggering oxidative and osmotic stress and altering membrane permeabilization and integrity .

Action Environment

The action of Fmoc-F is influenced by environmental factors such as pH and temperature. The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-d-Phenylalaninol can be synthesized through various methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the reaction of d-phenylalaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of solid-phase peptide synthesis is particularly advantageous in industrial production due to its scalability and ability to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-Phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-d-Phenylalaninol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Fmoc-d-Phenylalaninol is unique due to its specific stereochemistry and the presence of the phenylalaninol group, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino alcohols. Its ability to form stable intermediates during peptide synthesis makes it particularly valuable in the field of organic chemistry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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